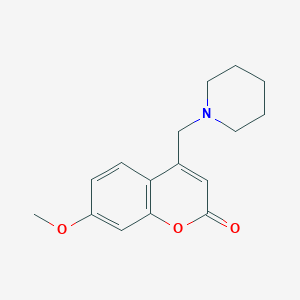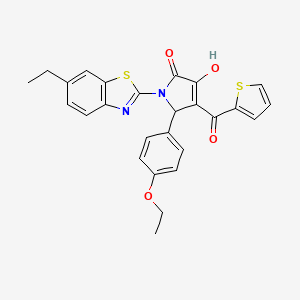![molecular formula C16H11Cl4N5OS B12137415 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12137415.png)
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-4,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H8Cl2N2O. It is a solid substance with a melting point range of 155-162 °C . This compound contains both chlorinated aromatic rings and a triazole moiety, making it interesting for various applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(2-Amino-4,5-dichlorophenyl)acetamide involves the following steps:
Amination: Start with 2,4-dichloroaniline (a precursor) and react it with thionyl chloride to form the corresponding chlorosulfonamide intermediate.
Triazole Formation: The chlorosulfonamide intermediate reacts with sodium azide to yield the 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole scaffold.
Acetylation: Finally, acetic anhydride is used to acetylate the amino group, resulting in the target compound.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
N-(2-Amino-4,5-dichlorophenyl)acetamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the triazole ring can lead to the formation of hydrazine derivatives.
Substitution: The chlorinated phenyl rings are susceptible to substitution reactions. Common reagents include strong acids, bases, and oxidizing agents.
Major products formed:
Sulfoxides/Sulfones: Oxidation of the sulfur atom.
Hydrazine Derivatives: Reduction of the triazole ring.
Scientific Research Applications
N-(2-Amino-4,5-dichlorophenyl)acetamide finds applications in:
Medicine: Potential as an antimicrobial agent due to its triazole moiety.
Chemical Research: Building block for designing novel compounds.
Industry: Used in the synthesis of other pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. the triazole ring suggests potential interactions with enzymes or receptors. Further studies are needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
While N-(2-Amino-4,5-dichlorophenyl)acetamide is unique due to its combination of chlorinated phenyl rings and a triazole, similar compounds include other triazoles, sulfonamides, and acetamides.
Properties
Molecular Formula |
C16H11Cl4N5OS |
|---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H11Cl4N5OS/c17-8-1-3-10(12(20)5-8)15-23-24-16(25(15)21)27-7-14(26)22-13-6-9(18)2-4-11(13)19/h1-6H,7,21H2,(H,22,26) |
InChI Key |
VCTRHPFESPWTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137337.png)
![2-amino-1-(3,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137343.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B12137354.png)
![N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B12137362.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12137372.png)
![4-(1-benzofuran-2-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137380.png)

![2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12137395.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137400.png)
![7,9-Dibromo-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137404.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-methylphenyl)acetamide](/img/structure/B12137408.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137427.png)
